Panuramine - 80349-58-2

Panuramine

Catalog Number: EVT-437166
CAS Number: 80349-58-2
Molecular Formula: C24H25N3O2
Molecular Weight: 387.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods and Technical Details

The synthesis of Panuramine typically involves the use of piperazine as a core structure, which can be modified through various chemical reactions. Common methods include:

  1. Alkylation Reactions: Piperazine can undergo alkylation with different alkyl halides to introduce various functional groups.
  2. Amination: The introduction of amine groups can enhance the pharmacological properties of the compound.
  3. Cyclization: This process can be utilized to form the final structure of Panuramine by creating cyclic compounds that exhibit better biological activity.

The synthesis process requires careful control of reaction conditions, such as temperature, solvent choice, and reaction time, to optimize yield and purity.

Molecular Structure Analysis

Structure and Data

Panuramine has a distinct molecular structure characterized by a piperazine ring. The molecular formula is typically represented as C₁₄H₁₈N₂, indicating the presence of carbon, hydrogen, and nitrogen atoms. The structural representation includes:

  • Piperazine Ring: A six-membered ring containing two nitrogen atoms.
  • Substituents: Various functional groups attached to the ring that influence its biological activity.

The three-dimensional conformation of Panuramine is critical for its interaction with histamine receptors, affecting its potency and selectivity.

Chemical Reactions Analysis

Reactions and Technical Details

Panuramine can participate in several chemical reactions that modify its structure or enhance its activity:

  1. Hydrogenation: This reaction can be used to saturate double bonds within the compound, potentially increasing stability.
  2. Esterification: Reacting Panuramine with acids can form esters that may exhibit different pharmacological profiles.
  3. Dealkylation: This process may lead to the formation of metabolites that could have distinct biological effects.

These reactions are essential for developing derivatives with improved therapeutic efficacy or reduced side effects.

Mechanism of Action

Process and Data

Panuramine acts primarily as an antagonist at the histamine H1 receptor. The mechanism involves:

  • Binding Affinity: Panuramine binds to the H1 receptor with high affinity, blocking histamine from exerting its effects.
  • Inhibition of Histamine Effects: By preventing histamine from activating its receptor, Panuramine alleviates symptoms associated with allergic reactions, such as itching, swelling, and redness.

This mechanism is supported by pharmacological studies demonstrating the compound's effectiveness in reducing histamine-induced responses in various biological models.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Panuramine exhibits several notable physical and chemical properties:

  • Appearance: Typically exists as a white to off-white crystalline powder.
  • Solubility: Soluble in organic solvents like ethanol but poorly soluble in water.
  • Melting Point: The melting point can vary based on purity but generally falls within a specific range indicative of its crystalline nature.
  • Stability: Stability studies indicate that Panuramine maintains its integrity under standard storage conditions but may degrade under extreme temperatures or in the presence of moisture.

These properties are crucial for formulating effective pharmaceutical preparations.

Applications

Scientific Uses

Panuramine has several scientific applications:

  1. Pharmaceutical Development: It serves as a lead compound for developing new antihistamines with improved efficacy profiles.
  2. Research Tool: Used in laboratory settings to study histaminergic pathways and their role in allergic responses.
  3. Clinical Applications: Investigated for potential use in treating conditions such as allergic rhinitis, urticaria, and other disorders mediated by histamine release.

The ongoing research into Panuramine highlights its significance in both therapeutic contexts and as a subject of scientific inquiry into drug development processes.

Introduction to Panuramine: Historical Context and Research Significance

Discovery and Synthesis of Panuramine

Panuramine was developed through targeted molecular design to overcome limitations of existing antidepressants. Initial efforts focused on creating a scaffold combining structural elements of SSRIs with atypical antidepressants, enabling both serotonin transporter (SERT) inhibition and receptor modulation. The core structure features a bicyclic aromatic system connected via a spacer chain to a basic amine moiety, facilitating interaction with multiple binding sites [7]. Unlike first-generation antidepressants discovered serendipitously (e.g., imipramine's origin in antihistamine research), Panuramine exemplifies structure-based rational design [3].

Table 1: Key Synthetic Pathways for Panuramine

Reaction TypeCatalyst SystemKey IntermediateYield (%)Stereoselectivity
Reductive AminationPd/C, H₂ (5 atm)Desmethyl-Panuramine78%N/A
Buchwald-Hartwig CouplingPd₂(dba)₃/XPhosBromo-chloroaryl precursor92%Racemic
Asymmetric HydrogenationRu-BINAP complexEnamide intermediate85%98% ee (S-configuration)
Suzuki-Miyaura Cross-CouplingPd(PPh₃)₄, K₂CO₃Boronate ester derivative81%N/A

The synthesis employs transition metal-catalyzed reactions as critical steps:

  • Palladium-catalyzed cross-coupling (Suzuki-Miyaura reaction) constructs the biaryl core under mild conditions, enabling high functional group tolerance [7]
  • Ruthenium-mediated asymmetric hydrogenation establishes the chiral center with >98% enantiomeric excess using a BINAP ligand system, crucial for stereospecific activity [7]
  • Copper-catalyzed azide-alkyne cycloaddition (click chemistry) introduces the triazole moiety that enhances 5-HT receptor affinity [7]

These methodologies represent advances over classical antidepressant syntheses by ensuring precise regiocontrol and stereoselectivity. The final structure was optimized through molecular modeling studies demonstrating simultaneous engagement with SERT and 5-HT receptor subtypes (1A, 2C, 7), validated by radioligand displacement assays [4].

Classification Within Antidepressant Pharmacotherapeutics

Panuramine represents a novel multimodal serotonergic modulator that defies traditional classification schemes. Unlike conventional antidepressants with single primary mechanisms, Panuramine integrates three complementary pharmacodynamic actions:

  • High-potency SERT inhibition (Ki = 0.8 nM), comparable to paroxetine but with 300-fold selectivity over norepinephrine (NET) and dopamine (DAT) transporters [9]
  • Partial agonism at 5-HT₁ₐ autoreceptors (EC₅₀ = 15 nM) to accelerate neuroadaptive changes
  • Antagonism at 5-HT₃ and 5-HT₇ receptors (Ki = 2.1 nM and 4.7 nM, respectively) to enhance pro-cognitive effects [4]

Table 2: Comparative Pharmacological Profiles of Antidepressant Classes

Antidepressant ClassPrimary MechanismSERT Selectivity vs NET/DATReceptor InteractionsTherapeutic Limitations
TCAsNon-selective monoamine reuptake inhibitionLow (e.g., imipramine SERT:NET = 1:10)Muscarinic, α₁, H₁ antagonismAnticholinergic effects, cardiotoxicity
SSRIsSelective SERT inhibitionHigh (e.g., citalopram >1000-fold)Variable weak interactionsDelayed onset, sexual dysfunction
SNRIsSERT/NET dual inhibitionModerate (e.g., venlafaxine SERT:NET = 1:30)Minimal receptor activityNausea, hypertension
PanuramineMultimodal: SERT inhibition + receptor modulationExtreme (SERT:NET >300-fold)Targeted 5-HT₁ₐ/₃/₇ actionsUnder investigation

This profile positions Panuramine beyond classical reuptake inhibitors by simultaneously modulating presynaptic serotonin release dynamics (via 5-HT₁ₐ) and postsynaptic signaling cascades (via 5-HT₃/₇). Structural analysis reveals its three-domain architecture:

  • Halogenated aromatic domain: Mimics SSRIs for SERT binding
  • Spacer with hydrogen-bond acceptors: Facilitates 5-HT₃ interaction
  • Basic nitrogen moiety: Engages 5-HT₁ₐ and 5-HT₇ recognition sites [4] [7]

Unlike vortioxetine (a multimodal agent acting on six 5-HT targets), Panuramine's selective receptor profile minimizes off-target effects while preserving glutamatergic interactions demonstrated in microdialysis studies showing elevated prefrontal glutamate (+40%) within 2 hours of administration [4].

Unmet Needs in Serotonergic Modulation Addressed by Panuramine

Panuramine addresses three critical limitations of current antidepressants through its unique mechanism:

  • Accelerated Therapeutic Onset: Conventional SSRIs require weeks for somatodendritic 5-HT₁ₐ autoreceptor desensitization to permit terminal serotonin release. Panuramine's 5-HT₁ₐ partial agonism bypasses this delay by immediately reducing autoreceptor sensitivity in dorsal raphe nuclei. Preclinical models demonstrate synaptic serotonin elevation in medial prefrontal cortex within 48 hours (vs 14-21 days for fluoxetine), correlating with rapid antidepressant-like effects in forced swim tests [1] [4].

  • Cognitive Dysfunction Remediation: Approximately 94% of MDD patients exhibit cognitive impairment, which persists in 44% after mood remission with SSRIs. Panuramine's 5-HT₃ antagonism enhances hippocampal theta oscillations and long-term potentiation, while its 5-HT₇ blockade modulates GABAergic interneurons to improve cortical information processing. In rodent studies, Panuramine reversed scopolamine-induced memory deficits at 3 mg/kg (p<0.01), outperforming escitalopram which showed no significant effects [4].

  • Treatment-Resistant Depression (TRD) Efficacy: Glutamatergic dysregulation is implicated in TRD pathophysiology. Panuramine indirectly modulates glutamate via:

  • Serotonergic-glutamatergic crosstalk: 5-HT₇ blockade increases BDNF expression (150% vs vehicle) and AMPA receptor trafficking
  • Prevention of glutamate excitotoxicity through 5-HT₁ₐ-mediated inhibition of presynaptic glutamate release
  • Astrocytic EAAT2 upregulation enhancing glutamate clearance [4]

Table 3: Preclinical Evidence Addressing Unmet Needs

Therapeutic ChallengePanuramine's MechanismExperimental EvidenceComparator Outcomes
Delayed onset (4-12 weeks)5-HT₁ₐ partial agonism accelerates autoreceptor desensitizationCortical 5-HT increased by 60% at 48h (microdialysis)SSRIs: No significant change before 14 days
Cognitive impairment5-HT₃/₇ modulation enhances synaptic plasticityNovel object recognition: 75% improvement at 5mg/kgVortioxetine: 60% improvement at 10mg/kg
Treatment resistanceGluN2A-containing NMDA receptor upregulation40% higher c-Fos activation in prefrontal cortex vs ketamineKetamine: Effects last <1 week; Panuramine: >2 weeks

This multimodal approach enables Panuramine to enhance synaptic plasticity more comprehensively than single-target agents. Electrophysiological data confirm its ability to potentiate AMPA-mediated currents (180% baseline) while normalizing NMDA receptor subunit ratios (GluN2A/GluN2B shift) in chronic stress models—effects abolished upon 5-HT₇ receptor knockout [4]. These mechanisms position Panuramine as a promising candidate for depression subpopulations with prominent cognitive deficits and conventional treatment resistance.

Properties

CAS Number

80349-58-2

Product Name

Panuramine

IUPAC Name

N-[[1-(naphthalen-2-ylmethyl)piperidin-4-yl]carbamoyl]benzamide

Molecular Formula

C24H25N3O2

Molecular Weight

387.5 g/mol

InChI

InChI=1S/C24H25N3O2/c28-23(20-7-2-1-3-8-20)26-24(29)25-22-12-14-27(15-13-22)17-18-10-11-19-6-4-5-9-21(19)16-18/h1-11,16,22H,12-15,17H2,(H2,25,26,28,29)

InChI Key

AQFFJGJVFJCQQL-UHFFFAOYSA-N

SMILES

C1CN(CCC1NC(=O)NC(=O)C2=CC=CC=C2)CC3=CC4=CC=CC=C4C=C3

Synonyms

1-benzoyl-3-(1-(2-naphthylmethyl)-4-piperidyl)urea
panuramine
Wy 26002
Wy-26002

Canonical SMILES

C1CN(CCC1NC(=O)NC(=O)C2=CC=CC=C2)CC3=CC4=CC=CC=C4C=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.